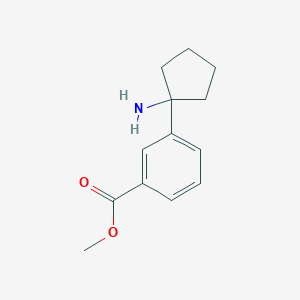

Methyl 3-(1-aminocyclopentyl)benzoate

Description

Methyl 3-(1-aminocyclopentyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group and a 1-aminocyclopentyl substituent at the meta position of the aromatic ring. This compound is of interest due to its hybrid structure, combining the ester functionality of alkyl benzoates with the steric and electronic effects of the cycloalkylamine group.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 3-(1-aminocyclopentyl)benzoate |

InChI |

InChI=1S/C13H17NO2/c1-16-12(15)10-5-4-6-11(9-10)13(14)7-2-3-8-13/h4-6,9H,2-3,7-8,14H2,1H3 |

InChI Key |

CDDUYXNJGFMDIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-aminocyclopentyl)benzoate typically involves the esterification of 3-(1-aminocyclopentyl)benzoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: 3-(1-aminocyclopentyl)benzoic acid.

Reduction: 3-(1-aminocyclopentyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminocyclopentyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes or receptors. The amino group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogs with Varying Cycloalkylamine Substituents

The aminocyclopentyl group distinguishes this compound from analogs with smaller or larger cycloalkyl rings. Key comparisons include:

Key Observations :

- Positional Isomerism : highlights that substituent positioning (e.g., meta vs. para) significantly impacts molecular interactions. For example, Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate was misreported in a corrigendum, underscoring the critical role of regiochemistry in properties like hydrogen bonding and metabolic pathways .

Comparison with Other Benzoate Derivatives

Alkyl Benzoates

General alkyl benzoates (e.g., methyl, ethyl, butyl) are widely used in cosmetics and pharmaceuticals due to their ester-mediated solubility and low toxicity. This compound differs in two key aspects:

Functional Group: The aminocyclopentyl group introduces a basic nitrogen, enabling hydrogen bonding and metal coordination, unlike simple alkyl chains .

Substituted Benzoates with Directing Groups

describes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Similarly, the amino group in this compound could act as a directing group, but its cyclopentyl ring may sterically hinder coordination compared to smaller substituents like dimethyl ethanolamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.